SS-208

概要

説明

AVS-100は、経口で生物学的利用能のある新規なヒストン脱アセチル化酵素6(HDAC6)阻害剤です。進行期メラノーマやその他の固形腫瘍の治療において、著しい可能性を示しています。この化合物は、その有望な治療効果により、米国食品医薬品局から希少疾病用医薬品指定を受けています。 .

製法

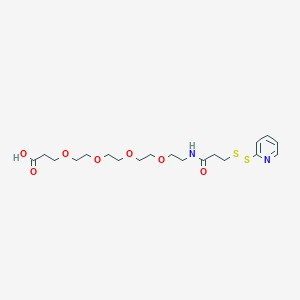

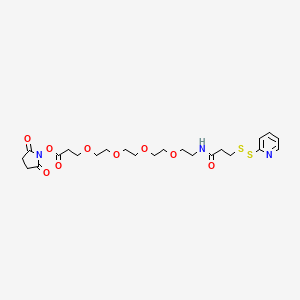

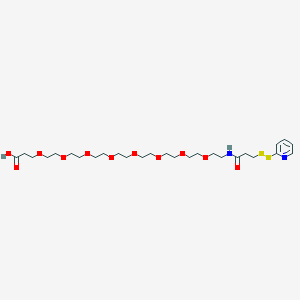

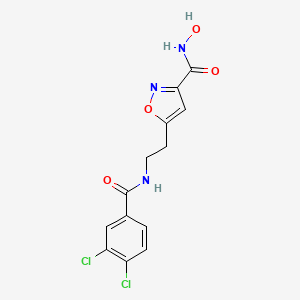

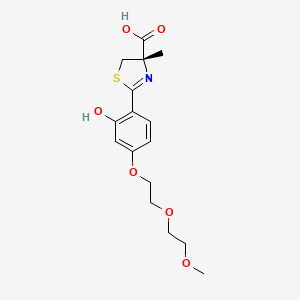

AVS-100の合成経路には、5-[2-[(3,4-ジクロロベンゾイル)アミノ]エチル]-N-ヒドロキシ-3-イソキサゾールカルボキサミドの形成が含まれます。このプロセスには、いくつかのステップが含まれます。

イソキサゾール環の形成: 最初のステップには、環化反応によって達成されるイソキサゾール環の合成が含まれます。

ジクロロベンゾイル基の付加: ジクロロベンゾイル基は、アミド結合形成によって導入されます。

AVS-100の工業生産方法は広く文書化されていませんが、通常は、ラボ環境で使用されるものと同様の反応条件を使用して、大規模な合成が行われます。

科学的研究の応用

AVS-100 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying HDAC6 inhibition.

Biology: AVS-100 is used to study the role of HDAC6 in cellular processes, including cell cycle regulation and apoptosis.

Medicine: The compound is being investigated for its potential to treat various cancers, particularly melanoma and other solid tumors.

作用機序

AVS-100は、ヒストン脱アセチル化酵素6(HDAC6)を阻害することによってその効果を発揮します。この阻害は、アセチル化タンパク質の蓄積につながり、遺伝子発現とタンパク質機能を変化させる可能性があります。この化合物は、細胞骨格と細胞運動性の調節において重要な役割を果たすHDAC6を特異的に標的としています。 HDAC6を阻害することで、AVS-100はこれらのプロセスを阻害し、腫瘍の増殖を抑制し、アポトーシスを増加させることができます .

類似の化合物との比較

AVS-100は、他のヒストン脱アセチル化酵素阻害剤と比較して、HDAC6に対する高い選択性を持つ点が特徴です。類似の化合物には以下が含まれます。

ボリノスタット: HDAC6に対する選択性が低い汎HDAC阻害剤。

リコリノスタット: 別の選択的なHDAC6阻害剤ですが、薬物動態が異なります。

パノビノスタット: 複数のHDACアイソフォームに対してより広範な活性を示す汎HDAC阻害剤。

AVS-100のHDAC6に対する独自の選択性は、標的とする癌治療のための有望な候補であり、選択性の低い阻害剤と比較して、副作用が少なく、有効性が向上する可能性があります .

準備方法

The synthetic route for AVS-100 involves the formation of 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide. This process includes several steps:

Formation of the isoxazole ring: The initial step involves the synthesis of the isoxazole ring, which is achieved through a cyclization reaction.

Attachment of the dichlorobenzoyl group: The dichlorobenzoyl group is introduced through an amide bond formation.

Industrial production methods for AVS-100 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.

化学反応の分析

AVS-100は、いくつかの種類の化学反応を受けます。

酸化: この化合物は、特にヒドロキシル基で酸化反応を受ける可能性があります。

還元: 還元反応は、カルボニル基で起こりえます。

置換: ジクロロベンゾイル基は、特定の条件下で置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます。 .

科学研究への応用

AVS-100は、幅広い科学研究への応用を持っています。

類似化合物との比較

AVS-100 is unique in its high selectivity for HDAC6 compared to other histone deacetylase inhibitors. Similar compounds include:

Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.

Ricolinostat: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.

Panobinostat: A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.

AVS-100’s unique selectivity for HDAC6 makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects and improved efficacy compared to less selective inhibitors .

特性

IUPAC Name |

5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGOILLZIAIYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245942-72-5 | |

| Record name | AVS-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)